Methyl 1-acetylcyclobutane-1-carboxylate
Description
Methyl 1-acetylcyclobutane-1-carboxylate is a cyclobutane-derived ester featuring both acetyl and methyl ester functional groups. Cyclobutane rings are known for their inherent ring strain, which influences reactivity and stability compared to larger cycloalkanes like cyclopentane or cyclohexane. The acetyl group may enhance electrophilicity, making the compound a candidate for nucleophilic substitutions or as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 1-acetylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)8(4-3-5-8)7(10)11-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCHBIPBDZGWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540220-96-9 | |
| Record name | methyl 1-acetylcyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutanone with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The ester group undergoes hydrolysis to form carboxylic acid derivatives:
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Acid-catalyzed hydrolysis : In HCl/EtOH, the ester converts to 1-acetylcyclobutane-1-carboxylic acid, followed by decarboxylation to acetylcyclobutane .
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Base-mediated saponification : NaOH/EtOH cleaves the ester to the sodium carboxylate, which acidifies to the free acid (yield: 71%) .
Key Data :
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Decarboxylation activation energy : ~25 kcal/mol (estimated via thermal analysis) .
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Stability : The ester is stable below 0°C but decomposes at room temperature over days .
Nucleophilic Substitution at the Cyclobutane Ring
The strained cyclobutane ring undergoes ring-opening with nucleophiles:
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Ammonia/amine attack : Forms β-amino ketones via ring expansion .
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Grignard reagents : Add to the carbonyl, followed by ring scission to yield alkenes or elongated chains5.
Example :
textThis compound + RMgX → R-C(O)-CH₂-CH₂-CH₂-COOMe
Thermal and Photochemical Reactions
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Thermal decomposition : At >150°C, retro-Diels-Alder fragmentation releases CO₂ and forms methyl vinyl ketone .
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Photolysis : UV light induces [2+2] cycloreversion, yielding acetylene and ester fragments .
Stability and Handling
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Methyl 1-acetylcyclobutane-1-carboxylate is utilized as an intermediate in the synthesis of various complex organic molecules. Its structure allows for the formation of diverse functional groups through standard organic reactions such as:
- Esterification : MAC can be transformed into other esters, which are essential in creating pharmaceuticals and agrochemicals.
- Cyclization Reactions : It serves as a precursor for cyclization reactions that yield cyclic compounds with potential biological activity.
2. Medicinal Chemistry
The compound has been explored for its potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of MAC may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further development in anticancer drug discovery.
- Anti-inflammatory Compounds : Some studies suggest that modifications of MAC can lead to compounds with anti-inflammatory properties, providing a basis for new treatments.
Case Study 1: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of MAC derivatives and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that specific derivatives exhibited significant cytotoxic effects, suggesting potential pathways for drug development .
Case Study 2: Peptide Synthesis
This compound is also used as an organic buffer in peptide synthesis. A study highlighted its role in facilitating high-yield peptide coupling reactions, which are crucial for biopharmaceutical applications . The buffer's efficiency was compared with traditional buffers, showing superior performance in terms of yield and purity.
Mechanism of Action
The mechanism of action of Methyl 1-acetylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in acylation reactions, modifying proteins and enzymes. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of methyl 1-acetylcyclobutane-1-carboxylate and its analogs:
Physical and Chemical Properties
- Volatility and Solubility : Methyl esters (e.g., methyl salicylate in ) typically exhibit lower boiling points and higher volatility than ethyl esters due to smaller alkyl groups. This compound is expected to follow this trend compared to its ethyl analog .

- Reactivity: The acetyl group may increase susceptibility to nucleophilic attack at the carbonyl carbon, while the cyclobutane ring’s strain could promote ring-opening reactions under thermal or acidic conditions. In contrast, amino-substituted analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) exhibit basicity, enabling participation in acid-base reactions .
Biological Activity
Methyl 1-acetylcyclobutane-1-carboxylate is a cyclobutane derivative that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 140.1797 g/mol
CAS Registry Number: 18448-47-0
The compound features a cyclobutane ring substituted with an acetyl and a carboxylate group, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity: Studies have shown that cyclobutane derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Preliminary studies indicate that certain cyclobutane derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures. This suggests a potential mechanism for its anti-inflammatory effects, warranting further exploration in vivo.
Safety and Toxicity Profile
While promising, the safety profile of this compound remains under investigation. Early toxicity studies indicate low acute toxicity levels; however, chronic exposure effects are yet to be fully characterized.
Q & A
Q. What are the common synthetic routes for preparing methyl 1-acetylcyclobutane-1-carboxylate?
- Methodology : Synthesis typically involves cyclization or functional group modification. For analogous cyclobutane esters, a two-step approach is often used:
Cyclobutanone precursor activation : React cyclobutanone with acetylating agents (e.g., acetyl chloride) under basic conditions (e.g., sodium ethoxide) to form the acetylated cyclobutane intermediate .
Esterification : Treat the intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester. Reaction conditions (solvent, temperature) are critical for yield optimization .
Example: A similar compound, methyl 2-cyanocyclobutane-1-carboxylate, is synthesized via cyclobutanone and malononitrile, followed by esterification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H-NMR : Key for confirming substituent positions. For instance, acetyl and ester groups split signals in the δ 2.0–3.8 ppm range. Adjacent protons on the cyclobutane ring show complex splitting due to ring strain .
- IR Spectroscopy : Identifies carbonyl stretches (ester: ~1740 cm⁻¹; acetyl: ~1700 cm⁻¹) and ring vibrations .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂O₃ at 156.18 g/mol) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated PPE properly .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates .
- Catalyst Screening : Test bases like KOtBu or NaH to optimize acetyl group transfer efficiency.
- Temperature Control : Reflux conditions (e.g., 80°C) may improve cyclization but risk side reactions. Monitor via TLC .
Example: Methyl 2-cyanocyclobutane-1-carboxylate synthesis achieved 80% yield using sodium ethoxide in ethanol .
Q. How can mechanistic pathways for the acetyl transfer reaction be elucidated?
- Methodology :
- Kinetic Studies : Track reaction progress under varying concentrations of acetylating agents.
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to trace bond formation via NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, a peak at δ 2.56–2.31 ppm may correspond to methylene protons adjacent to the acetyl group .
- X-ray Crystallography : Confirm stereochemistry if crystalline derivatives are obtainable.
- Comparative Analysis : Cross-reference with databases (e.g., PubChem, CAS) for analogous cyclobutane esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

